Home > Products > Screening Compounds P42552 > N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide
N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide -

N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

Catalog Number: EVT-4572718
CAS Number:
Molecular Formula: C20H24N2O5S
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2,6-Dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is a small molecule inhibitor of autotaxin (ATX), also known as lysophospholipase D. [ [] ] ATX plays a significant role in various biological processes, including cancer invasion and metastasis, tumor progression, neuropathic pain, and fibrotic diseases by producing the lipid mediator lysophosphatidic acid (LPA). [ [] ] The compound is identified as a promising lead compound in drug discovery efforts targeting ATX-related diseases due to its inhibitory properties.

Molecular Structure Analysis

This structure, particularly the 2,6-dimethylphenyl and 4-morpholinylsulfonyl groups, likely contributes to its binding affinity and selectivity for the hydrophobic pocket of ATX. [ [] ]

Mechanism of Action

N-(2,6-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide acts as a competitive inhibitor of ATX. [ [] ] It binds to the hydrophobic pocket of ATX, preventing access to the enzyme's active site and thereby inhibiting its activity. [ [] ] This inhibition reduces the production of LPA, which is implicated in various ATX-related diseases.

Applications
  • Cancer: The compound significantly reduced the invasion of A2058 human melanoma cells in vitro and the colonization of lung metastases by B16-F10 murine melanoma cells in C57BL/6 mice. [ [] ]
  • ATX Inhibition: The compound acts as a potent and selective inhibitor of ATX, exhibiting comparable potency to other known ATX inhibitors. [ [] ]

4-Amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide

Compound Description: This compound represents an analog of Ameltolide designed to hinder metabolic N-acetylation. [] The introduction of one or two methyl groups ortho to the 4-amino substituent aims to provide steric hindrance. [] This modification successfully increased the compound's anticonvulsant activity against MES-induced seizures in mice, surpassing the potency of Ameltolide itself. []

N-[4-[[[2-(hydroxymethyl)-6-methylphenyl] amino] carbonyl] phenyl] acetamide

Compound Description: This compound is a significant metabolite of Ameltolide. [] It forms through metabolic N-acetylation and hydroxylation of one of the methyl substituents on Ameltolide. [] Despite being a primary metabolite, it demonstrates significantly reduced anticonvulsant potency compared to its parent compound. []

2,4-Dichloro-N-(3-fluorophenyl)-5-(4-morpholinylsulfonyl)benzamide (918013)

Compound Description: This compound emerged as a potent Autotaxin (ATX) inhibitor identified through high-throughput screening. [] It demonstrates competitive inhibition against ATX-mediated hydrolysis of a lysophospholipase substrate (FS-3). [] This inhibition translates to significant reductions in the invasiveness of human melanoma cells in vitro and lung metastasis by murine melanoma cells in vivo. []

Properties

Product Name

N-(2,6-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

IUPAC Name

N-(2,6-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C20H24N2O5S/c1-14-5-4-6-15(2)19(14)21-20(23)16-7-8-17(26-3)18(13-16)28(24,25)22-9-11-27-12-10-22/h4-8,13H,9-12H2,1-3H3,(H,21,23)

InChI Key

FCLHWPSFEKQYAT-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.